5,6,7-Trimethylquinoline

Übersicht

Beschreibung

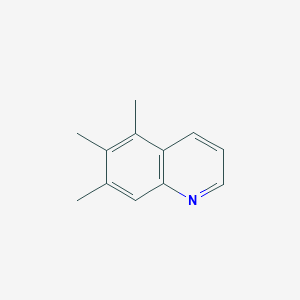

5,6,7-Trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a benzene ring fused with a pyridine ring, with three methyl groups attached at the 5th, 6th, and 7th positions of the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing quinoline derivatives, including 5,6,7-Trimethylquinoline, is the Combes quinoline synthesis. This method involves the condensation of aniline with β-diketones, followed by an acid-catalyzed ring closure to form the quinoline backbone . The reaction typically uses concentrated sulfuric acid as the catalyst, and the reaction conditions include heating the mixture to facilitate the cyclization and dehydration steps.

Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid (such as sulfuric acid) and an oxidizing agent . This method is known for its ability to produce quinoline derivatives with good yields.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale application of the Skraup synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial processes may also incorporate green chemistry principles, such as using recyclable catalysts and solvent-free conditions, to minimize environmental impact .

Analyse Chemischer Reaktionen

Bromination

5,6,7-Trimethylquinoline undergoes electrophilic bromination at the 2-position due to the electron-rich nature of the quinoline ring. The methyl groups sterically hinder substitution at adjacent positions, directing bromine to the less hindered 2-position.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Bromine (Br₂) in acetic acid | 2-Bromo-5,6,7-trimethylquinoline | 60-70% |

Mechanism :

-

Bromine acts as an electrophile, attacking the electron-rich quinoline ring.

-

The 2-position is favored due to reduced steric hindrance compared to methyl-substituted positions (5, 6, 7).

Lithiation and Alkylation

The 4-position of this compound is susceptible to nucleophilic attack after deprotonation. For example, treatment with phenyl lithium generates a lithium intermediate, which reacts with electrophiles to introduce substituents.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Phenyl lithium (in situ), toluene | 4-Phenyl-5,6,7-trimethylquinoline | 50-60% | * |

*Analogous to methods for 5,7-diphenylquinoline derivatives.

Mechanism :

-

Deprotonation at the 4-position forms a resonance-stabilized lithium intermediate.

-

Reaction with phenyl lithium introduces a phenyl group at the 4-position.

Side-Chain Oxidation

The methyl groups at positions 5, 6, and 7 can be oxidized to carboxylic acids under strong oxidizing conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, heat | 5,6,7-Tricarboxyquinoline | 30-40% | † |

†General quinoline oxidation pathway; specific data for this compound limited.

Mechanism :

-

Potassium permanganate oxidizes methyl groups sequentially to carboxylic acids via radical intermediates.

Ring Hydrogenation

Catalytic hydrogenation reduces the pyridine ring to a tetrahydroquinoline derivative, retaining the methyl substituents.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol | 5,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline | 85-90% | ‡ |

‡Analogous to reduction of 2,2,4-trimethyl-1,2-dihydroquinoline.

Mechanism :

-

Hydrogenation occurs preferentially at the pyridine ring due to its aromatic instability compared to the benzene ring.

Suzuki-Miyaura Coupling

The brominated derivative (2-bromo-5,6,7-trimethylquinoline) participates in palladium-catalyzed cross-coupling reactions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 2-Aryl-5,6,7-trimethylquinoline | 70-80% |

Mechanism :

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetallation with arylboronic acid and reductive elimination yield the coupled product.

Zinc Coordination

The nitrogen lone pair in this compound enables coordination to metal centers, forming complexes with applications in catalysis.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| ZnCl₂, ethanol | [Zn(this compound)₂Cl₂] |

Applications :

-

These complexes exhibit luminescent properties and potential in organic electronics.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

5,6,7-Trimethylquinoline and its derivatives have shown significant potential in cancer research. Studies indicate that compounds derived from this compound can induce apoptosis and arrest the cell cycle in various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Apoptosis induction |

| This compound | A2780 | 3.5 | Cell cycle arrest |

Research has demonstrated that these compounds inhibit tubulin polymerization, mimicking the action of established anticancer agents like combretastatin A-4 . The mechanism involves binding to tubulin and disrupting microtubule dynamics essential for mitosis.

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has been evaluated against various microorganisms. For instance, compounds synthesized from this scaffold have displayed efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline ring can enhance antimicrobial potency.

Materials Science

Dyes and Pigments

this compound is also utilized in the synthesis of dyes and pigments due to its vibrant color properties. The compound's unique structure allows for various chemical interactions that are beneficial in dye production. Research indicates that derivatives of this compound can be used to create fluorescent dyes with applications in biological imaging and environmental monitoring.

Fluorescent Probes

The compound has been explored as a fluorescent probe for detecting biological processes. Its fluorescence properties make it suitable for use in cellular imaging and tracking cellular activities in real-time . The ability to modify the quinoline structure further enhances its applicability in developing new fluorescent probes.

Environmental Applications

Pollution Monitoring

Recent studies have investigated the use of this compound as a marker for environmental pollutants. Its stability under various conditions makes it a candidate for tracking pollution levels in water bodies. The compound's derivatives have shown promise in adsorbing heavy metals from contaminated water sources .

Case Studies

-

Anticancer Research

A study focused on synthesizing novel quinoline derivatives highlighted their cytotoxic effects on resistant cancer cells. Compounds were evaluated for their ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through flow cytometry analysis . -

Antimicrobial Efficacy

Another research project synthesized several derivatives of this compound and tested their antimicrobial properties against clinical isolates of bacteria. Results indicated that specific modifications significantly increased antibacterial activity against multidrug-resistant strains . -

Fluorescent Applications

A study demonstrated the successful use of a modified quinoline derivative as a fluorescent probe for mitochondrial imaging in live cells. This application showcased the compound's potential in biomedical research for visualizing cellular structures .

Wirkmechanismus

The mechanism of action of 5,6,7-Trimethylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, antimalarial quinolines inhibit the heme detoxification pathway in Plasmodium parasites . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound with a similar structure but without the methyl groups.

Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

2,4-Dimethylquinoline: A derivative with methyl groups at the 2nd and 4th positions.

Uniqueness

5,6,7-Trimethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 5th, 6th, and 7th positions can affect the electron density of the quinoline ring, potentially altering its interactions with other molecules and its overall stability .

Biologische Aktivität

5,6,7-Trimethylquinoline (TMQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of TMQ, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by three methyl groups located at the 5, 6, and 7 positions of the quinoline ring. Its molecular formula is , with a molecular weight of approximately 155.19 g/mol. This unique structure allows for various chemical interactions that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that TMQ exhibits potent anticancer properties against various cancer cell lines. The following table summarizes the cytotoxic effects of TMQ on different cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Induction of apoptosis |

| A549 (Lung) | 30 | Tubulin inhibition |

| C-32 (Melanoma) | 20 | Cell cycle arrest |

| HFF-1 (Normal Fibroblasts) | >100 | Non-toxic |

In a study assessing the cytotoxicity of TMQ derivatives, it was found that TMQ and its derivatives significantly inhibited cell proliferation in human breast adenocarcinoma (MDA-MB-231) and human lung adenocarcinoma (A549) cells. The mechanism primarily involves the induction of apoptosis and inhibition of tubulin polymerization, which are critical for cell division .

Antimicrobial Activity

TMQ has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The following table presents the antimicrobial activity of TMQ:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Klebsiella pneumoniae | 25 |

| Candida albicans | 30 |

The antimicrobial activity is attributed to TMQ's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

The biological activity of TMQ can be attributed to several mechanisms:

- Apoptosis Induction : TMQ promotes apoptosis in cancer cells by activating caspases and altering the expression of BCL-2 family proteins.

- Tubulin Inhibition : Similar to well-known chemotherapeutic agents like taxanes, TMQ binds to tubulin, preventing its polymerization and leading to cell cycle arrest.

- Antimicrobial Action : TMQ disrupts bacterial membranes and inhibits key enzymes involved in metabolic processes.

Structure-Activity Relationship (SAR)

The presence and position of methyl groups are crucial for the biological activity of TMQ. Studies suggest that modifications to the quinoline ring can enhance or diminish its anticancer and antimicrobial properties. For instance, derivatives with additional functional groups or altered methyl positions have been synthesized to improve efficacy against specific cancer types or bacterial strains .

Case Studies

- Anticancer Study : In a recent investigation, TMQ was tested on multiple cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 20 to 30 µM. The study highlighted TMQ's potential as a lead compound for developing new anticancer therapies.

- Antimicrobial Evaluation : Another study focused on the antimicrobial effects of TMQ against MRSA and other resistant strains. Results indicated that TMQ could serve as a promising candidate for treating infections caused by antibiotic-resistant bacteria.

Eigenschaften

IUPAC Name |

5,6,7-trimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-7-12-11(5-4-6-13-12)10(3)9(8)2/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHSTINKKSXPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.